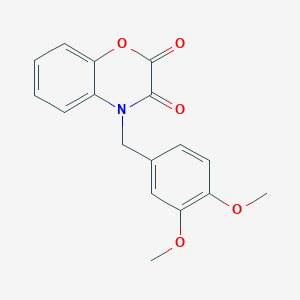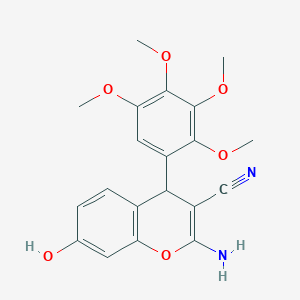![molecular formula C20H19F3N2O3 B11062525 2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11062525.png)
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a benzyl group and an oxo group, as well as an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Oxidation to Form the Oxo Group:
Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves the attachment of the trifluoromethyl-substituted phenyl ring through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the phenyl ring or morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under various conditions, including polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: shares similarities with other morpholine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in This compound distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C20H19F3N2O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-7-4-8-16(11-15)24-18(26)12-17-19(27)25(9-10-28-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,24,26) |
InChI Key |
WIQYYQNHWQBOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-yl)-3-{[4-(benzyloxy)phenyl]amino}propan-1-one](/img/structure/B11062443.png)
![N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11062446.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062447.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11062458.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11062471.png)
![N-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062475.png)
![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]quinazolin-4(3H)-one](/img/structure/B11062476.png)

![1-(2,6-dichlorobenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11062489.png)

![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(3,4,5-trimethoxyphenyl)ethanimidamide](/img/structure/B11062498.png)
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11062512.png)

